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Compound of Interest

Compound Name: Triptonoterpenol

Cat. No.: B034252 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical structure and stereochemistry

of Triptonoterpenol, a tricyclic diterpenoid of interest. Due to the limited availability of primary

experimental data in publicly accessible literature, this guide presents established structural

information and supplements it with representative data and protocols from closely related and

well-characterized analogs.

Chemical Structure and Stereochemistry
Triptonoterpenol is a natural product originally isolated from the plant Tripterygium wilfordii.[1]

It belongs to the abietane class of diterpenoids, which are characterized by a tricyclic carbon

skeleton.[2][3]

The systematic IUPAC name for Triptonoterpenol is (1R,4aR,10aS)-5-hydroxy-1-

(hydroxymethyl)-8-methoxy-1,4a-dimethyl-7-propan-2-yl-4,9,10,10a-tetrahydro-3H-

phenanthren-2-one.[1] This nomenclature defines the absolute configuration of the three

stereocenters in the molecule as 1R, 4aR, and 10aS.[1] The molecule possesses a complex

three-dimensional architecture featuring a phenol, a primary alcohol, a cyclic ketone, and an

aromatic ether functional group.[1]

The chemical properties of Triptonoterpenol are summarized in the table below.
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Property Value Source

Molecular Formula C₂₁H₃₀O₄ [1]

Molecular Weight 346.5 g/mol [1]

CAS Number 110187-23-0 [1]

Below is a two-dimensional representation of the Triptonoterpenol structure, generated to

illustrate the connectivity of atoms and key functional groups.

Figure 1. Chemical structure of Triptonoterpenol.

Experimental Data for Structural Elucidation
While specific, primary experimental data for Triptonoterpenol is not readily available in the

searched literature, the structure of such natural products is typically determined using a

combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and

Mass Spectrometry (MS).[4] The absolute stereochemistry is often confirmed by X-ray

crystallography of the parent compound or a suitable derivative.

For illustrative purposes, the following table summarizes the ¹H and ¹³C NMR spectroscopic

data for Triregelin J, an abietane diterpenoid isolated from Tripterygium regelii, a plant from the

same genus as the source of Triptonoterpenol.[1] This data is provided as a representative

example of the types of signals expected for a molecule with a similar core structure.

Table 1: Representative ¹H and ¹³C NMR Data for a Related Abietane Diterpenoid (Triregelin J)

[1]
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Position ¹³C Chemical Shift (δC)
¹H Chemical Shift (δH,
mult., J in Hz)

1 37.9 2.87 (d, 12.0), 2.76 (d, 12.0)

2 29.5 1.84 (m), 1.63 (m)

3 36.3 2.29 (m), 2.19 (m)

4 37.5 -

5 49.3 2.12 (d, 12.0)

6 18.9 1.70 (m), 1.48 (m)

7 34.6 3.10 (m)

8 114.2 -

9 145.8 -

10 37.5 -

11 113.6 6.74 (d, 8.4)

12 126.9 6.89 (d, 8.4)

13 134.9 -

14 144.2 -

15 26.9 3.19 (sept, 6.6)

16 22.5 1.21 (d, 6.6)

17 22.5 1.21 (d, 6.6)

18 32.7 1.24 (s)

19 21.6 1.20 (s)

20 24.3 1.39 (s)

Note: This data is for Triregelin J, not Triptonoterpenol, and is intended for illustrative

purposes only.[1]
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Experimental Protocols
The isolation and structure elucidation of abietane diterpenoids from plant sources like

Tripterygium wilfordii follows a general workflow involving extraction, fractionation, purification,

and spectroscopic analysis.[2][5]

General Isolation Protocol
Extraction: Dried and powdered plant material (e.g., roots, stems) is typically extracted

exhaustively with a solvent such as ethanol or methanol at room temperature.[6]

Solvent Partitioning: The resulting crude extract is concentrated under reduced pressure and

then suspended in water. This aqueous suspension is sequentially partitioned with solvents

of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to

separate compounds based on their polarity.

Chromatographic Purification: Each fraction is subjected to multiple rounds of

chromatography for purification.

Column Chromatography: Silica gel or Sephadex LH-20 is commonly used as the

stationary phase, with gradient elution systems (e.g., hexane-ethyl acetate or chloroform-

methanol) to separate the components.

Preparative Thin-Layer Chromatography (pTLC): This technique is often used for final

purification of the isolated compounds.

Crystallization: Purified compounds may be crystallized from a suitable solvent system to

obtain crystals for X-ray diffraction analysis.

Structure Elucidation Protocol
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-

ESI-MS) is used to determine the exact molecular formula of the isolated compound.

NMR Spectroscopy:

1D NMR: ¹H and ¹³C NMR spectra provide initial information about the number and types

of protons and carbons in the molecule.
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2D NMR: A suite of 2D NMR experiments is crucial for establishing the complete structure.

These include COSY (Correlation Spectroscopy) to identify proton-proton couplings,

HSQC (Heteronuclear Single Quantum Coherence) to identify direct carbon-proton

correlations, and HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range

carbon-proton connectivity, which is essential for assembling the carbon skeleton.[7]

NOESY (Nuclear Overhauser Effect Spectroscopy) is used to determine the relative

stereochemistry of the molecule.

X-ray Crystallography: Single-crystal X-ray diffraction analysis provides unambiguous

determination of the three-dimensional structure and the absolute stereochemistry of the

molecule.

The logical flow of these experimental procedures is illustrated in the diagram below.
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Figure 2. General workflow for isolation and elucidation.
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Potential Biological Activity and Signaling Pathway
While specific signaling pathways for Triptonoterpenol have not been detailed in the available

literature, related abietane diterpenoids have been shown to possess significant biological

activities, including anticancer effects. For instance, Jolkinolide B, another abietane

diterpenoid, has been found to sensitize bladder cancer cells to mTOR inhibitors.[7] The mTOR

(mammalian target of rapamycin) signaling pathway is a crucial regulator of cell growth,

proliferation, and survival, and its dysregulation is a hallmark of many cancers.

The proposed mechanism involves the inhibition of the PI3K/Akt pathway, which is a primary

upstream activator of mTOR. Abietane diterpenoids may interfere with this cascade, leading to

the downregulation of mTORC1 activity. This, in turn, would inhibit downstream effectors like

S6K1 and 4E-BP1, ultimately suppressing protein synthesis and cell growth, and potentially

inducing apoptosis in cancer cells.

The diagram below illustrates this proposed signaling pathway.
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Figure 3. Proposed mTOR signaling pathway inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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